5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane
Overview
Description
“5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane” is a chemical compound with the IUPAC name 1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)pentane . It has a molecular weight of 373.99 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- The iodination of related fluorinated compounds, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, has been studied, showcasing methods like C–H lithiation and treatment with iodine under continuous flow conditions. This process illustrates the chemical manipulation and potential applications of similar fluorinated compounds in synthesis and organic chemistry (Dunn et al., 2018).
- Research into the selective lithiation and subsequent electrophilic substitution of 1,2,4-Tris(trifluoromethyl)benzene, leading to compounds like 5-iodo-1,2,4-tris(trifluoromethyl)benzene, demonstrates the versatility of fluorinated compounds in organic synthesis, which could be relevant for similar compounds like 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane (Schlosser, Porwisiak, & Mongin, 1998).
Applications in Medicinal Chemistry
- Studies on the synthesis of 1,3-dioxin-4-ones with a trifluoromethyl group at the 5-position, utilizing 5-iodo-1,3-dioxin-4-ones, illustrate the potential of similar fluorinated compounds in the development of pharmaceuticals and complex organic molecules (Iwaoka, Sato, & Kaneko, 1991).
Material Science and Industrial Applications
- Research involving the oxidative addition and cycloaddition of triflamide to N-allyltriflamide, using similar fluorinated compounds, indicates potential applications in material science and industrial processes, where specific chemical reactivity is required (Shainyan et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F9I/c1-2-3-4-6(20)5-7(11,9(14,15)16)8(12,13)10(17,18)19/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEXYNDIPQDOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206456 | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239464-01-8 | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239464-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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